molecular formula C26H23ClN2O4 B10914743 methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10914743
M. Wt: 462.9 g/mol
InChI Key: QQEWFKXJPUHXQB-UHFFFAOYSA-N
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Description

Methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Shares the benzoate core but lacks the pyrazole ring and additional substituents.

    Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar in having methoxyphenyl groups but differs in the core structure.

Uniqueness

Methyl 4-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

methyl 4-[[4-chloro-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C26H23ClN2O4/c1-31-21-10-6-4-8-19(21)24-23(27)25(20-9-5-7-11-22(20)32-2)29(28-24)16-17-12-14-18(15-13-17)26(30)33-3/h4-15H,16H2,1-3H3

InChI Key

QQEWFKXJPUHXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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